2,6-Dimethoxy-4-formylphenylboronic acid
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Overview
Description
Synthesis Analysis
The synthesis of 2,6-diformylphenylboronic acid and its derivatives has been explored in various studies. Adamczyk-Woźniak et al. (2015) describe the synthesis and characterization of novel 2,6-disubstituted phenylboronic compounds, including 2,6-diformylphenylboronic acid. This compound was synthesized and characterized in both the solid state and in solution, showcasing an unusual structural pattern with the formation of intermolecular hydrogen bonds by B(OH)2 and CHO groups as well as water molecules (Adamczyk-Woźniak et al., 2015).
Molecular Structure Analysis
The molecular structure of 2,6-dimethoxyphenylboronic acid has been studied through various analytical techniques. Alver & Parlak (2010) conducted FT-IR, Raman, liquid–solid state NMR, and XRD spectroscopic methods to study the possible stable forms and molecular structures of 2,6-dimethoxyphenylboronic acid (Alver & Parlak, 2010).
Chemical Reactions and Properties
Chemical reactions involving 2,6-dimethoxy-4-formylphenylboronic acid often lead to the formation of benzoxaboroles and other boron-containing heterocycles. Adamczyk-Woźniak et al. (2010) reported that the reaction of 2-formylphenylboronic acid with secondary amines forms different products depending on the amine's structure, including 3-amino-substituted benzoxaboroles (Adamczyk-Woźniak et al., 2010).
Physical Properties Analysis
The physical properties of 2,6-dimethoxyphenylboronic acid, including its crystallization behavior and polymorphism, have been explored by Semjonova & Be̅rziṇš (2022). They found that surfactants can facilitate the crystallization of metastable forms of this compound, demonstrating the compound's interesting crystallization behavior under different conditions (Semjonova & Be̅rziṇš, 2022).
Chemical Properties Analysis
The chemical properties of 2,6-dimethoxy-4-formylphenylboronic acid, particularly its reactivity and interaction with various reagents, have been the subject of detailed study. The work by Alver & Parlak (2010) on 2,6-dimethoxyphenylboronic acid provides insight into the compound's vibrational wavenumbers and chemical shifts through experimental and theoretical methods, shedding light on its chemical behavior (Alver & Parlak, 2010).
properties
IUPAC Name |
(4-formyl-2,6-dimethoxyphenyl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO5/c1-14-7-3-6(5-11)4-8(15-2)9(7)10(12)13/h3-5,12-13H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNAHFCPYLSJIAT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1OC)C=O)OC)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20400740 |
Source
|
Record name | 2,6-Dimethoxy-4-formylphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20400740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.99 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethoxy-4-formylphenylboronic acid | |
CAS RN |
1256355-34-6 |
Source
|
Record name | 2,6-Dimethoxy-4-formylphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20400740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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